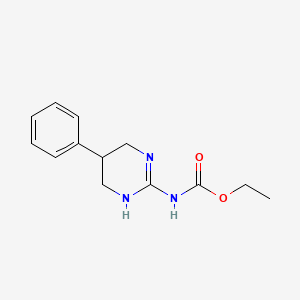
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two benzamide groups, each substituted with three benzyloxy groups. The presence of multiple aromatic rings and benzyloxy substituents contributes to its distinct chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves multi-step organic reactions. One common method involves the reaction of 1,4-phenylenediamine with 3,4,5-tris(benzyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The aromatic rings and amide groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N’-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide): Similar structure with chloro and methyl substituents, affecting its reactivity and applications.
3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]: Contains triazine rings instead of benzamide groups, leading to different chemical properties and uses.
Uniqueness
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is unique due to its multiple benzyloxy substituents, which enhance its solubility and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
653584-66-8 |
|---|---|
分子式 |
C62H52N2O8 |
分子量 |
953.1 g/mol |
IUPAC名 |
3,4,5-tris(phenylmethoxy)-N-[4-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-19-7-1-8-20-45)59(71-43-49-27-15-5-16-28-49)56(36-51)68-40-46-21-9-2-10-22-46)63-53-31-33-54(34-32-53)64-62(66)52-37-57(69-41-47-23-11-3-12-24-47)60(72-44-50-29-17-6-18-30-50)58(38-52)70-42-48-25-13-4-14-26-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
InChIキー |
GUDRCQPXCQEFNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)


![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)

![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)

![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)



![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)

